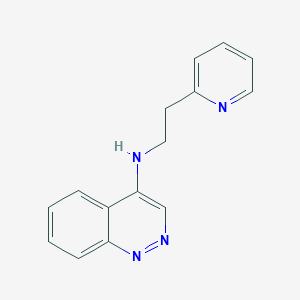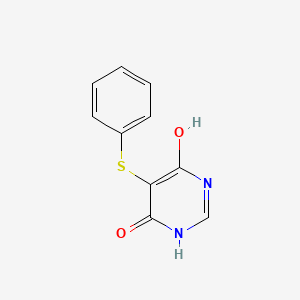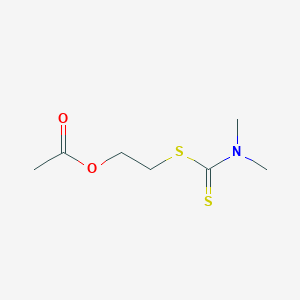
9R,10S-Epoxy-3Z,6Z-heneicosadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9R,10S-Epoxy-3Z,6Z-heneicosadiene is a chemical compound with the molecular formula C21H38O. It is characterized by the presence of an oxirane ring (epoxide) and two conjugated double bonds in its structure . This compound is known for its role as a pheromone component in certain insect species, particularly the female fall webworm moth (Hyphantria cunea) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9R,10S-Epoxy-3Z,6Z-heneicosadiene typically involves the use of Sharpless asymmetric epoxidation as a key step. The process starts with the preparation of (2S,3R)-2,3-epoxy-4-t-butyldimethylsilyl-oxy-1-butanol, which is then subjected to lipase-catalyzed asymmetric acetylation . This intermediate is further reacted to form the desired epoxide compound. The overall yield of this synthesis is relatively low, around 7% over ten steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and pest management. The synthesis methods used in laboratories are often adapted for small-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
9R,10S-Epoxy-3Z,6Z-heneicosadiene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted alcohols or ethers.
Applications De Recherche Scientifique
9R,10S-Epoxy-3Z,6Z-heneicosadiene has several applications in scientific research:
Chemistry: Used as a model compound for studying epoxide chemistry and reaction mechanisms.
Industry: Used in the development of pheromone-based pest control methods.
Mécanisme D'action
The mechanism of action of 9R,10S-Epoxy-3Z,6Z-heneicosadiene involves its interaction with specific receptors in the target organism. In the case of the fall webworm moth, it acts as a sex pheromone, attracting male moths to the female. The molecular targets are olfactory receptors that detect the compound’s unique structure, triggering a behavioral response .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Epoxy-1,3,6-henicosatriene: Another pheromone component of the fall webworm moth with a similar structure but additional double bonds.
9,10-Epoxy-3,6-eicosadiene: A related compound with a shorter carbon chain.
Uniqueness
9R,10S-Epoxy-3Z,6Z-heneicosadiene is unique due to its specific stereochemistry and the presence of both an epoxide ring and conjugated double bonds. This combination of features makes it particularly effective as a pheromone and a valuable compound for studying epoxide chemistry .
Propriétés
Formule moléculaire |
C21H38O |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[(2Z,5Z)-octa-2,5-dienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H38O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h6,8,14,16,20-21H,3-5,7,9-13,15,17-19H2,1-2H3/b8-6-,16-14-/t20-,21+/m0/s1 |
Clé InChI |
HQCGSJRACGWHOF-AEULXZPHSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCCCCCC1C(O1)CC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)


![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)



![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)


![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)

